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molecular formula C11H13F2NO B8322198 (+)-3-(2,3-Difluorophenyl)-1-methylpyrrolidin-3-OL

(+)-3-(2,3-Difluorophenyl)-1-methylpyrrolidin-3-OL

Cat. No. B8322198
M. Wt: 213.22 g/mol
InChI Key: XYBMKKZXZVSIEC-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

Preparation according to Example 11: Enantiomer E1 of 3-(2,3-difluorophenyl)-pyrrolidin-3-ol (0.15 g, 0.72 mmol), formic acid (1.95 mL), aqueous formaldehyde (40%, 2.17 mL). The mixture was stirred for 5 h after which additional aqueous formaldehyde (1.5 mL) was added and the mixture was refluxed overnight. Purification by flash chromatography on silica gel (ethyl acetate/methanol, 10:1). Yield: 0.09 g. [α]D=+19.1°; The amine was converted to the oxalic acid salt and recrystallized from ethanol/diethyl ether/diisopropyl ether; M.p. 131-132° C.; MS m/z (relative intensity, 70 eV) 213 (M+, 15), 57 (bp), 58 (28), 141 (15), 127 (10), 113 (10).
[Compound]
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
2.17 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Quantity
1.95 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:14])[CH2:13][CH2:12][NH:11][CH2:10]1.[CH2:15]=O>C(O)=O>[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]1([OH:14])[CH2:13][CH2:12][N:11]([CH3:15])[CH2:10]1

Inputs

Step One
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
FC1=C(C=CC=C1F)C1(CNCC1)O
Step Three
Name
Quantity
2.17 mL
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
1.95 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (ethyl acetate/methanol, 10:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/diethyl ether/diisopropyl ether

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1F)C1(CN(CC1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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